molecular formula C23H24N6O5S2.H2O4S B218982 Eilatin CAS No. 120154-96-3

Eilatin

Cat. No. B218982
CAS RN: 120154-96-3
M. Wt: 356.4 g/mol
InChI Key: XLONQTAYDCFVPP-UHFFFAOYSA-N
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Description

Eilatin is a natural product found in Cystodytes and Eudistoma . It has a molecular formula of C24H12N4 and a molecular weight of 356.4 g/mol .


Synthesis Analysis

The total synthesis of Eilatin has been described in the literature . The synthesis involves the formation of a symmetrical pentacyclic fused aromatic alkaloid .


Molecular Structure Analysis

The molecular structure of Eilatin has been investigated using various computational methods . It has a complex structure with multiple rings and nitrogen atoms .


Physical And Chemical Properties Analysis

Eilatin has a number of physical and chemical properties. It has a molecular weight of 356.4 g/mol and a XLogP3-AA value of 4.3 . It has no hydrogen bond donors and four hydrogen bond acceptors . It also has no rotatable bonds .

Scientific Research Applications

Antileukemic Effects

Eilatin has been identified as a substance with potential antileukemic effects. In a study by Einat et al. (1995), Eilatin demonstrated an ability to inhibit the proliferation of myeloid progenitor cells in patients with chronic myelogenous leukemia (CML), suggesting its potential utility in leukemia treatments (Einat et al., 1995).

Nucleic Acid Binding Specificity

Eilatin-containing ruthenium complexes were found to bind various nucleic acids, including DNA and RNA. Luedtke et al. (2003) compared these complexes' binding specificity to free eilatin and ethidium bromide, revealing unique binding affinities, particularly for single-stranded RNAs (Luedtke et al., 2003).

Anti-HIV Activity

A study by Luedtke et al. (2002) showed that eilatin-containing octahedral ruthenium complexes inhibited HIV-1 replication in cells, indicating a potential application in antiviral therapies (Luedtke et al., 2002).

Synthesis and Crystal Structures

Research into the synthesis of eilatin, its isomers, and related compounds, as well as their crystal structures, has been conducted to understand their potential applications. For instance, Gut et al. (2003) explored eilatin as a ligand in ruthenium complexes, providing insights into their structural and electrochemical properties (Gut et al., 2003).

Inhibition of Leukemic Progenitors

Eilatin has shown efficacy in inhibiting the self-renewal capacity of leukemic progenitors, suggesting its potential use in acute myeloid leukemia (AML) treatment, as indicated by Lishner et al. (1995) (Lishner et al., 1995).

DNA and RNA Binding Studies

Investigations into eilatin's DNA and RNA binding properties, such as the study by Zeglis and Barton (2008), have provided insights into its interaction with nucleic acids, which could have implications for developing new therapeutic agents (Zeglis & Barton, 2008).

Antitrypanosomal Activity

Eilatin has been evaluated for its antitrypanosomal properties. Feng et al. (2010) identified eilatin as a potent agent against Trypanosoma brucei brucei, the causative agent of sleeping sickness (Feng et al., 2010).

properties

IUPAC Name

3,13,16,26-tetrazaheptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H12N4/c1-3-7-17-13(5-1)15-9-11-25-21-19(15)23(27-17)24-20-16(10-12-26-22(20)21)14-6-2-4-8-18(14)28-24/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLONQTAYDCFVPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=NC=C3)C5=NC=CC6=C5C(=NC7=CC=CC=C67)C4=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923249
Record name Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eilatin

CAS RN

120154-96-3
Record name Eilatine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120154963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenzo[b,j]dipyrido[4,3,2-de:2',3',4'-gh][1,10]phenanthroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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